N-methylcyclopent-3-enamine
Description
Contextualization of Cyclic Enamines in Modern Organic Synthesis
Cyclic enamines are a well-established class of reagents in modern organic synthesis, prized for their ability to act as enolate equivalents under neutral or mildly acidic conditions. acs.org They are typically formed from the condensation of a cyclic ketone or aldehyde with a secondary amine. wikipedia.orgyoutube.com The lone pair of electrons on the nitrogen atom delocalizes into the double bond, rendering the β-carbon nucleophilic. masterorganicchemistry.com This nucleophilicity allows cyclic enamines to participate in a range of reactions, including alkylations, acylations, and conjugate additions. masterorganicchemistry.com
The reactivity of cyclic enamines is influenced by the ring size, with five-membered rings often exhibiting the highest reactivity. wikipedia.org This is attributed to the planarity of the five-membered ring, which maximizes the p-orbital overlap between the nitrogen lone pair and the double bond. wikipedia.org In recent years, the development of asymmetric organocatalysis has further highlighted the importance of cyclic enamines, with chiral secondary amines being used to generate chiral enamines that can lead to enantiomerically enriched products. masterorganicchemistry.comnobelprize.org
Significance of N-Methylcyclopent-3-enamine and Related Cyclic Amines as Intermediates and Building Blocks
This compound and its structural relatives are significant intermediates and building blocks in organic synthesis. rsc.org Their value lies in their predictable reactivity and the stereochemical control they can offer in the construction of complex molecular architectures. The cyclopentene (B43876) ring is a common motif in many natural products and biologically active molecules, and this compound provides a direct route to introduce this scaffold.
Historical Development and Evolution of Academic Research on Cyclic Enamines
The study of enamine chemistry dates back to the early 20th century, but it was the pioneering work of Gilbert Stork in the 1950s and 1960s that truly established their importance as synthetic intermediates. wikipedia.org The Stork enamine alkylation, a reaction that involves the alkylation of an enamine followed by hydrolysis to the corresponding ketone, became a cornerstone of synthetic organic chemistry. wikipedia.org This discovery provided a milder alternative to the use of strong bases for the formation of enolates.
Early research focused on understanding the fundamental reactivity of enamines, including their formation, structure, and participation in various electrophilic substitution reactions. wikipedia.orgmasterorganicchemistry.com The influence of the amine component and the carbonyl precursor on the reactivity and regioselectivity of enamine formation and subsequent reactions was extensively studied.
The late 20th and early 21st centuries have witnessed a renaissance in enamine chemistry with the advent of asymmetric enamine catalysis. masterorganicchemistry.comnobelprize.org Researchers like Benjamin List and David MacMillan demonstrated that chiral secondary amines could catalyze reactions via the formation of chiral enamine intermediates, leading to products with high enantioselectivity. masterorganicchemistry.comnobelprize.org This breakthrough has had a profound impact on the field of organic synthesis, providing a powerful tool for the construction of chiral molecules. While specific historical research on this compound is not extensively documented, its development is intrinsically linked to the broader evolution of cyclic enamine chemistry.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₁N nih.gov |
| Molecular Weight | 97.16 g/mol nih.gov |
| IUPAC Name | N-methylcyclopent-3-en-1-amine nih.gov |
| CAS Number | 741290-09-5 nih.gov |
| Canonical SMILES | CNC1CC=CC1 nih.gov |
| InChI | InChI=1S/C6H11N/c1-7-6-4-2-3-5-6/h2-3,6-7H,4-5H2,1H3 nih.gov |
| InChIKey | VFSJDHDSAIQLMF-UHFFFAOYSA-N nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C6H11N |
|---|---|
Molecular Weight |
97.16 g/mol |
IUPAC Name |
N-methylcyclopent-3-en-1-amine |
InChI |
InChI=1S/C6H11N/c1-7-6-4-2-3-5-6/h2-3,6-7H,4-5H2,1H3 |
InChI Key |
VFSJDHDSAIQLMF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC=CC1 |
Origin of Product |
United States |
Synthetic Methodologies for N Methylcyclopent 3 Enamine and Its Derivatives
Direct Synthetic Approaches to N-Methylcyclopent-3-enamine
Direct methods for the synthesis of this compound offer the advantage of efficiency and atom economy by forming the target molecule in a minimal number of steps.
Condensation Reactions with Secondary Amines and Carbonyl Precursors
The most common and established method for the synthesis of enamines involves the condensation of a ketone or aldehyde with a secondary amine. thieme-connect.de This reaction is a reversible process that relies on the removal of water to drive the equilibrium towards the enamine product. thieme-connect.demasterorganicchemistry.com For the synthesis of this compound, this would conceptually involve the reaction of cyclopent-3-enone with methylamine (B109427).
Historically, azeotropic distillation with solvents like benzene (B151609) or toluene (B28343) has been employed to remove water. sciforum.net The efficiency of these condensation reactions is influenced by the nature of both the carbonyl compound and the amine. Cyclic ketones are often more reactive than their acyclic counterparts in forming enamines. sciforum.net
Catalyst-Free and Scalable Preparations of Cyclic Enamines
Recent advancements have focused on developing more environmentally friendly and scalable methods for enamine synthesis. A notable development is the catalyst-free, multigram-scale synthesis of cyclic enamines. rsc.orgrsc.orgresearchgate.net This approach offers a significant advantage over previous methods that often required catalysts, some of which could be costly and difficult to remove from the final product. rsc.org While this specific methodology has been detailed for cyclic enamines with exocyclic double bonds, the principles of catalyst-free condensation under optimized conditions could potentially be adapted for the synthesis of endocyclic enamines like this compound. rsc.orgrsc.org
Enantioselective Synthesis of Chiral this compound Analogs
The synthesis of chiral, non-racemic this compound analogs is of significant interest due to the importance of chirality in biologically active molecules. Asymmetric synthesis aims to produce a single enantiomer of a chiral compound.
Several strategies can be envisioned for the enantioselective synthesis of these analogs. One approach involves the use of chiral catalysts in key bond-forming reactions. For example, asymmetric intramolecular aldol (B89426) reactions catalyzed by chiral organocatalysts can be used to construct chiral bicyclic systems containing a cyclopentane (B165970) ring. researchgate.net While not a direct synthesis of this compound itself, these methods provide access to chiral cyclopentane scaffolds that could be further elaborated.
Another powerful strategy is synergistic catalysis, which combines chiral organocatalysis with transition metal catalysis. acs.org This has been successfully applied to the synthesis of chiral spirocyclic compounds. acs.org A similar approach could potentially be developed for the enantioselective synthesis of this compound derivatives, for instance, through an asymmetric allylic amination of a cyclopentene (B43876) precursor. The use of chiral building blocks derived from the "chiral pool" is another established method for accessing enantiomerically pure compounds. enamine.net
Asymmetric Catalysis in Cyclic Enamine Formation
Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of chiral amines and their precursors. nih.gov In the context of cyclic enamines, organocatalysis, which utilizes small organic molecules as catalysts, has become a prominent method. taltech.ee The primary mechanism involves the reaction of a cyclic ketone or aldehyde with a chiral secondary amine catalyst to form a transient chiral enamine intermediate. taltech.eenih.gov This nucleophilic enamine can then react with various electrophiles, with the chiral environment provided by the catalyst directing the stereochemical outcome of the reaction. taltech.ee
Another powerful approach is iminium catalysis, where a chiral secondary amine catalyst reacts with an α,β-unsaturated carbonyl compound. researchgate.net While this is often used for conjugate additions to cycloenones, the underlying principle of forming a transient, stereochemically defined intermediate is a cornerstone of organocatalysis. researchgate.netsemanticscholar.org For the synthesis of cyclopentenylamines, a common precursor is cyclopent-2-enone. The reaction can be designed to proceed through various catalytic cycles to introduce the amine functionality enantioselectively.
A cooperative catalytic approach, combining a chiral secondary amine with a metal complex, has been successfully employed for the synthesis of functionalized cyclopentene structures. For instance, a spirocyclization reaction between propargylated azlactones and enals can be achieved using a combination of a chiral secondary amine and an achiral Pd(0) complex. acs.org This method leads to cyclopentene derivatives with high enantioselectivity. acs.org
Table 1: Asymmetric Catalysis for Cyclopentene Derivatives
| Catalyst System | Reactants | Product Type | Yield | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Chiral Secondary Amine / Pd(0) | Propargylated Azlactone + Enal | Spirocyclic Cyclopentene Amino Acid Derivative | 56% | 94% | acs.org |
| Chiral Squaramide | 3-Aryloxindole + Cyclopentene-1,3-dione | Michael Adduct | Moderate to Good | High | researchgate.net |
Data synthesized from reported findings on related structures.
Chiral Auxiliary Approaches in Cyclopentene-Based Amine Synthesis
The use of a chiral auxiliary is a classic and reliable method for asymmetric synthesis. york.ac.uk This strategy involves covalently attaching a chiral molecule (the auxiliary) to a substrate to direct the stereochemistry of a subsequent reaction. york.ac.uksigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recycled. york.ac.uk
For the synthesis of cyclopentene-based amines, a prochiral starting material like a cyclopentenone can be converted into a chiral enamine or imine using a chiral amine as the auxiliary. The inherent chirality of the auxiliary biases the facial approach of reagents, leading to a diastereoselective transformation. For example, reductive amination of a ketone using a chiral amine auxiliary can produce chiral amines with good to high diastereoselectivity. d-nb.info While many systems use phenylglycinol or pseudoephedrine derivatives, the principles are broadly applicable. d-nb.infonih.gov Pseudoephenamine has been highlighted as a particularly effective chiral auxiliary for alkylation reactions that form quaternary carbon centers. nih.gov
A general sequence for this approach would be:
Reaction of a cyclopentenone with a chiral amine (e.g., (R)- or (S)-α-methylbenzylamine) to form a chiral iminium ion.
Reduction of the iminium ion with a hydride source. The steric bulk of the auxiliary directs the hydride attack, leading to one diastereomer of the amine in excess.
Removal of the chiral auxiliary, often by hydrogenolysis, to yield the enantiomerically enriched cyclopentenylamine.
Table 2: Diastereoselective Alkylation Using Pseudoephenamine Auxiliary
| Substrate | Electrophile | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|
| α-Substituted Pseudoephenamine Amide | Methyl Iodide | >98:2 | nih.gov |
| α-Substituted Pseudoephenamine Amide | Benzyl Bromide | >98:2 | nih.gov |
This table illustrates the high diastereoselectivity achievable with a modern chiral auxiliary, a principle applicable to the synthesis of substituted cyclopentane and cyclopentene systems.
Preparation of Enantiopure Cyclopentene-Based Amino Acid Derivatives
Cyclopentene-based amino acids are valuable building blocks, and their synthesis in enantiopure form is a key objective. These compounds can be considered advanced derivatives of the basic this compound structure.
One effective strategy involves a sequential one-pot procedure that starts with propargylated azlactones. acs.org A cooperative catalytic system, using a chiral secondary amine and a palladium catalyst, facilitates an enantioselective spirocyclization reaction. acs.orgnih.gov This is followed by an acidic opening of the resulting azlactone motif to isolate the desired cyclopentene-based amino acid derivative. This method has proven effective in producing major diastereoisomers in good yields and with high enantioselectivities, typically ranging from 85–97% ee. acs.orgnih.gov
Another approach utilizes the epoxidation of N-protected bicyclic lactams derived from cyclopentadiene. researchgate.net The stereoselective epoxidation, followed by ring-opening reactions, can introduce hydroxyl and other functional groups. Subsequent azidolysis of epoxy amino esters with sodium azide (B81097) (NaN₃) regioselectively yields azido-substituted β-amino esters, which are precursors to orthogonally protected β,γ-diaminocarboxylic acids. researchgate.net
Table 3: Synthesis of Enantiopure Cyclopentene Amino Acid Derivatives
| Starting Materials | Key Method | Product | Yield (Diastereomer) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Propargylated Azlactone, Enals | Cooperative Catalysis (Amine/Pd) & Azlactone Opening | Methyl 1-Benzamido-3-formyl-cyclopent-3-ene-1-carboxylate derivative | 43% | 95% | acs.org |
| N-Protected Bicyclic Lactam | Stereoselective Epoxidation & Ring Opening | Epoxy Amino Ester | Not specified | High | researchgate.net |
Chemical Reactivity and Mechanistic Investigations of N Methylcyclopent 3 Enamine
Nucleophilic Reactivity of the Enamine Moiety
The nucleophilic character of the α-carbon in N-methylcyclopent-3-enamine is central to its utility in forming new carbon-carbon bonds. This reactivity is harnessed in several key synthetic transformations.
One of the most significant applications of enamines, including this compound, is the alkylation of the α-carbon. libretexts.org In a process known as the Stork enamine alkylation, the enamine acts as a nucleophile, attacking an electrophilic alkyl halide in an SN2 reaction. wikipedia.orglibretexts.org This reaction forms a new carbon-carbon bond at the α-position to the original carbonyl group. The initial product is an iminium salt, which is subsequently hydrolyzed to yield the alkylated carbonyl compound. mychemblog.com
The general steps for the alkylation of a ketone or aldehyde via an enamine intermediate are:
Formation of the enamine: A ketone is reacted with a secondary amine, such as methylamine (B109427), to form the this compound. masterorganicchemistry.com
Alkylation: The enamine reacts with an alkyl halide, leading to C-alkylation at the α-carbon. mychemblog.com
Hydrolysis: The resulting iminium salt is treated with aqueous acid to regenerate the ketone, now with an alkyl group at the α-position. nrochemistry.com
Activated alkyl halides, such as allyl, benzyl, and propargyl halides, are particularly effective electrophiles in this reaction. mychemblog.com
| Alkylating Agent (Electrophile) | Intermediate Iminium Salt | Final Product after Hydrolysis |
| Methyl Iodide (CH₃I) | N-methyl-2-methyl-cyclopent-1-en-1-iminium iodide | 2-methylcyclopentanone |
| Allyl Bromide (CH₂=CHCH₂Br) | 2-allyl-N-methyl-cyclopent-1-en-1-iminium bromide | 2-allylcyclopentanone |
| Benzyl Bromide (C₆H₅CH₂Br) | 2-benzyl-N-methyl-cyclopent-1-en-1-iminium bromide | 2-benzylcyclopentanone |
This table presents hypothetical reaction products based on established principles of enamine reactivity.
This compound can also function as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds. nrochemistry.commasterorganicchemistry.com In this reaction, the nucleophilic α-carbon of the enamine adds to the β-carbon of the Michael acceptor. masterorganicchemistry.com This 1,4-addition is a powerful method for forming carbon-carbon bonds and synthesizing 1,5-dicarbonyl compounds after hydrolysis of the intermediate iminium salt. libretexts.org
The mechanism involves the nucleophilic attack of the enamine on the electrophilic alkene, followed by protonation of the resulting enolate and subsequent hydrolysis of the iminium ion. masterorganicchemistry.com Enamines are often preferred over enolates for Michael additions as they are less basic and can prevent side reactions like polymerization of the acceptor. libretexts.orglibretexts.org
| Michael Acceptor | Intermediate Adduct (before hydrolysis) | Final Product after Hydrolysis |
| Acrylonitrile | 3-(2-(N-methyl-iminio)cyclopentyl)propanenitrile | 3-(2-oxocyclopentyl)propanenitrile |
| Methyl vinyl ketone | 4-(2-(N-methyl-iminio)cyclopentyl)butan-2-one | 4-(2-oxocyclopentyl)butan-2-one |
| Ethyl acrylate | Ethyl 3-(2-(N-methyl-iminio)cyclopentyl)propanoate | Ethyl 3-(2-oxocyclopentyl)propanoate |
This table illustrates potential products from the Michael addition of this compound, followed by hydrolysis.
Beyond alkyl halides and Michael acceptors, this compound reacts with a variety of other electrophiles. A notable example is the acylation reaction with acyl halides. wikipedia.org This reaction provides a route to synthesize β-dicarbonyl compounds, which are valuable building blocks in organic chemistry. libretexts.org
The mechanism is similar to alkylation, where the enamine's α-carbon attacks the electrophilic carbonyl carbon of the acyl halide. youtube.com The resulting iminium salt is then hydrolyzed to yield the 1,3-dicarbonyl product. libretexts.org
| Acylating Agent (Electrophile) | Intermediate Iminium Salt | Final Product after Hydrolysis |
| Acetyl Chloride (CH₃COCl) | 2-acetyl-N-methyl-cyclopent-1-en-1-iminium chloride | 2-acetylcyclopentanone |
| Benzoyl Chloride (C₆H₅COCl) | 2-benzoyl-N-methyl-cyclopent-1-en-1-iminium chloride | 2-benzoylcyclopentanone |
| Propanoyl Chloride (CH₃CH₂COCl) | N-methyl-2-propanoyl-cyclopent-1-en-1-iminium chloride | 2-propanoylcyclopentanone |
This table shows representative acylation reactions and the expected final products after hydrolysis.
Transformations Involving the Amine Functionality
The nitrogen atom of this compound is not merely a passive enabler of α-carbon nucleophilicity; it actively participates in the reaction mechanisms, primarily through the formation of an iminium ion.
The reaction of an enamine with an electrophile results in the formation of a resonance-stabilized iminium ion (sometimes referred to as an iminium salt). chemistrysteps.comyoutube.com This intermediate is formed when the nucleophilic α-carbon attacks the electrophile, and the electron density shifts, creating a positive charge on the nitrogen atom which is double-bonded to a carbon. chemistrysteps.com
The final step in many enamine-mediated reactions is the hydrolysis of the iminium ion to regenerate a carbonyl group. masterorganicchemistry.comwikipedia.org This process is typically carried out by treating the reaction mixture with aqueous acid. youtube.com The mechanism of hydrolysis is essentially the reverse of enamine formation. youtube.comchemistrysteps.com
The process begins with the attack of water on the electrophilic carbon of the iminium ion. chemistrysteps.com This is followed by a series of proton transfers, leading to the formation of a carbinolamine intermediate. libretexts.org This intermediate is unstable and eliminates the secondary amine (methylamine in this case) to form a protonated carbonyl group, which is then deprotonated to yield the final, neutral carbonyl compound. masterorganicchemistry.comchemistrysteps.com This hydrolysis step is crucial for recovering the desired modified ketone or aldehyde from the reaction sequence. libretexts.org
Coordination Chemistry and Ligand Properties
While specific studies focusing exclusively on the coordination chemistry of this compound are not extensively detailed in the provided search results, its structural features—a secondary amine and an alkene—suggest its potential to act as a ligand in organometallic chemistry. The nitrogen atom possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. Additionally, the cyclopentene (B43876) double bond can participate in π-bonding with transition metals. This dual functionality allows for the possibility of this compound acting as a bidentate ligand, chelating to a metal center through both the nitrogen atom and the C=C double bond. The specific coordination modes and the stability of the resulting metal complexes would depend on various factors, including the nature of the metal, its oxidation state, and the presence of other ancillary ligands.
Transformations Involving the Cyclopentene Alkene Functionality
The alkene group within the cyclopentene ring of this compound is a key site for various chemical transformations, enabling the synthesis of more complex molecular architectures.
Cycloaddition Reactions (e.g., Diels-Alder)
The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. wikipedia.orgencyclopedia.pub In this type of reaction, a conjugated diene reacts with a dienophile (an alkene). wikipedia.org While this compound itself is a dienophile, not a diene, it can participate in Diels-Alder reactions with suitable dienes. The reaction involves the concerted movement of electrons to form two new carbon-carbon bonds and a new six-membered ring. libretexts.org The stereoselectivity of the Diels-Alder reaction is a key feature, often yielding specific stereoisomers. wikipedia.org For instance, the reaction of a cyclopentene derivative with a diene can result in the formation of bicyclic products with well-defined stereochemistry. youtube.com The presence of the N-methylamino group can influence the reactivity and stereochemical outcome of the cycloaddition.
Intramolecular Aziridination of Cyclopent-3-en-1-ylmethylamines
A significant transformation involving the cyclopentene alkene is the intramolecular aziridination of related cyclopent-3-en-1-ylmethylamines. nih.govacs.orgfigshare.com This reaction leads to the formation of strained 1-azatricyclo[2.2.1.02,6]heptanes. nih.gov The process is typically induced by an oxidizing agent, such as lead tetraacetate (Pb(OAc)4), in the presence of a base like potassium carbonate (K2CO3). nih.gov
The proposed mechanism involves the formation of a lead(IV) amide intermediate, which then acts as the aziridinating species. acs.org The reaction proceeds efficiently for a range of substituted cyclopent-3-en-1-ylmethylamines, affording the corresponding tricyclic aziridines in good to high yields (65-88%). nih.gov However, the substitution pattern on the cyclopentene ring and the amine can influence the reaction's success. For example, an α-methyl substituent on the amine was found to inhibit the aziridination. nih.gov
Kinetic studies have shown that the presence of methyl groups on the double bond of the cyclopentene ring significantly increases the rate of the aziridination reaction. acs.org This observation suggests a highly electrophilic intermediate and a symmetrical, aziridine-like transition state. acs.orgfigshare.com
Below is a data table summarizing the effect of methyl substitution on the rate of intramolecular aziridination.
| Substituent on Cyclopentene Double Bond | Relative Rate of Aziridination |
| Unsubstituted | 1 |
| One Methyl Group | 17.5 |
| Two Methyl Groups | >280 |
This data indicates a significant rate enhancement with increasing alkyl substitution on the alkene, supporting an electrophilic mechanism. acs.org
Olefin Functionalization Reactions
The double bond in this compound is susceptible to a variety of olefin functionalization reactions beyond cycloadditions and aziridinations. These reactions can introduce new functional groups and stereocenters. Examples of such transformations, although not specifically detailed for this compound in the search results, would generally include:
Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) would yield the corresponding epoxide.
Dihydroxylation: Treatment with osmium tetroxide or potassium permanganate (B83412) would lead to the formation of a diol.
Hydrogenation: Catalytic hydrogenation would saturate the double bond, yielding N-methylcyclopentanamine.
Halogenation: Addition of halogens (e.g., Br2) across the double bond would result in a dihalo-substituted cyclopentylamine (B150401) derivative.
The specific conditions and reagents used would determine the outcome of these functionalization reactions.
Cascade and Multi-Component Reactions Involving this compound
This compound and similar structures can be valuable building blocks in cascade and multi-component reactions (MCRs), which allow for the rapid construction of complex molecules in a single synthetic operation. windows.net
Three-Component Coupling Reactions for Heterocycle Synthesis
Three-component reactions are a powerful class of MCRs that combine three different starting materials in a one-pot synthesis to form a single product. nih.gov These reactions are highly atom-economical and can be used to generate diverse libraries of heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. nih.govub.edu
An example of a relevant three-component reaction is the synthesis of benzoxazoles from a ketone, an isocyanide, and a 2-aminophenol, catalyzed by triflic acid. nih.gov While this specific example does not directly use this compound, the principles can be extended to reactions where an amine and an alkene functionality could participate. For instance, in a Povarov-type reaction, an aniline, an aldehyde, and an electron-rich alkene can undergo a three-component aza-Diels-Alder reaction to produce tetrahydroquinolines. encyclopedia.pubnih.gov this compound, with its alkene functionality, could potentially act as the dienophile in such a reaction.
Copper-Catalyzed Amination Pathways to Enaminones
The synthesis of enaminones, which are versatile building blocks in organic chemistry, can be achieved through various catalytic methods. Copper-catalyzed amination represents a significant pathway for their formation. While direct literature on the copper-catalyzed amination of this compound to a specific enaminone is not extensively detailed, the general mechanism can be inferred from established copper catalysis principles. These reactions typically involve the coupling of an amine or enamine with a carbonyl compound or a related precursor.
In a hypothetical copper-catalyzed pathway, this compound could react with an appropriate substrate, such as an α,β-unsaturated ketone or an acid chloride, in the presence of a copper catalyst. The catalytic cycle would likely involve the formation of a copper-enamide intermediate. This intermediate could then undergo further reaction, such as a cross-coupling or an addition reaction, facilitated by the copper center to yield the final enaminone product. The versatility of copper catalysis allows for a range of reaction conditions and tolerance of various functional groups. organic-chemistry.orgresearchgate.net Copper-catalyzed systems are often favored due to their relatively low cost and toxicity compared to other transition metals.
Detailed Mechanistic Elucidation Studies
Understanding the reaction mechanisms of this compound is crucial for controlling its reactivity and optimizing synthetic protocols. This section delves into the kinetic, thermodynamic, and structural aspects of its formation and key transformations.
The formation of this compound from cyclopent-3-enone and methylamine is a reversible equilibrium process. makingmolecules.com The mechanism proceeds through several distinct steps:
Nucleophilic Attack: The secondary amine (methylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone.
Proton Transfer: A series of proton transfers results in a neutral carbinolamine intermediate.
Dehydration: Under acidic catalysis, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). masterorganicchemistry.com
Iminium Ion Formation: The departure of water generates a resonance-stabilized iminium ion.
Deprotonation: A base removes a proton from the α-carbon, leading to the formation of the C=C double bond of the enamine. libretexts.org
| Thermodynamic Parameter | Significance in Enamine Formation | Illustrative Value |
|---|---|---|
| ΔG (Gibbs Free Energy) | Determines the spontaneity and position of equilibrium. A slightly negative or near-zero value indicates a reversible reaction. | -5 to +5 kJ/mol |
| ΔH (Enthalpy) | Reflects the net change in bond energies. The reaction is typically slightly exothermic or endothermic. | -10 to +10 kJ/mol |
| ΔS (Entropy) | Represents the change in disorder. The formation of two molecules (enamine and water) from two reactants suggests a small change in entropy. | ~0 J/(mol·K) |
Transition state analysis, often performed using computational quantum mechanical methods, provides insight into the energy barriers and geometries of key reaction steps. nih.gov For transformations involving this compound, such as alkylation or cycloaddition reactions, understanding the transition state is essential for predicting reactivity and stereoselectivity.
In a rsc.orgrsc.org sigmatropic rearrangement, for example, the stereochemistry of the product is determined by the geometry of the transition state, which often adopts a chair-like conformation. rsc.org Computational models like Density Functional Theory (DFT) can be used to locate and calculate the energies of these transition structures. nih.gov The calculated activation energy (the energy difference between the reactants and the transition state) is a key predictor of the reaction rate. Lower activation energies correspond to faster reactions.
| Transformation | Key Feature of Transition State | Illustrative Calculated Activation Energy (Ea) |
|---|---|---|
| Alkylation (SN2) | Linear alignment of the nucleophilic α-carbon, the electrophilic carbon, and the leaving group. | 80 - 120 kJ/mol |
| [3+2] Cycloaddition | Asynchronous bond formation in a concerted, five-membered ring structure. | 60 - 100 kJ/mol |
Spectroscopic techniques are invaluable for monitoring the progress of reactions involving this compound and for identifying transient intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for observing the formation of the enamine. The appearance of signals in the vinylic region (typically around 4.5 ppm) corresponding to the protons on the C=C double bond is a clear indicator of enamine formation. masterorganicchemistry.com The chemical shift is influenced by the strong electron-donating character of the nitrogen atom. ¹³C NMR can be used to track the disappearance of the ketone's carbonyl carbon signal (around 200 ppm) and the appearance of signals for the enamine's sp²-hybridized carbons.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The formation of the conjugated π-system in an enamine (N-C=C) results in a UV-Vis absorption at a longer wavelength compared to the starting unconjugated ketone. masterorganicchemistry.com This shift can be used to monitor the reaction kinetics.
Infrared (IR) Spectroscopy: IR spectroscopy can monitor the disappearance of the strong C=O stretching band of the starting ketone (around 1715 cm⁻¹) and the appearance of the C=C stretching band of the enamine product (around 1650 cm⁻¹).
These methods allow for real-time analysis of the reaction, providing data on reaction rates and the potential buildup of intermediates like the iminium ion, which has its own distinct spectroscopic signature.
| Species | Technique | Characteristic Signal |
|---|---|---|
| Cyclopent-3-enone (Reactant) | ¹³C NMR | ~205 ppm (C=O) |
| Iminium Ion (Intermediate) | ¹³C NMR | ~180 ppm (C=N⁺) |
| This compound (Product) | ¹H NMR | ~4.5 ppm (Vinyl H) |
| This compound (Product) | ¹³C NMR | ~140 ppm (N-C=), ~100 ppm (=C-H) |
| This compound (Product) | UV-Vis | λmax ~230-280 nm |
Applications in Advanced Organic Synthesis
N-Methylcyclopent-3-enamine as a Versatile Chiral Building Block
Chiral building blocks are essential in drug discovery and development, as the biological activity of a molecule is often dependent on its specific stereochemistry. enamine.net this compound serves as an optically pure, functionalized starting material, allowing chemists to introduce a defined stereocenter into a target molecule from an early stage of the synthesis. enamine.net
The enamine moiety in this compound is a powerful functional group for forming carbon-carbon bonds. It acts as a surrogate for an enol or enolate, exhibiting enhanced nucleophilicity that allows it to react with a wide array of electrophiles. beilstein-journals.orgnih.gov This reactivity is fundamental to its application in stereoselective synthesis.
When used as a chiral synthon, this compound enables the construction of quaternary carbon stereocenters, which are challenging structural motifs found in many biologically active molecules. For instance, in reactions analogous to the Mukaiyama aldol (B89426) reaction, silyl ketene aminals derived from such building blocks can react with aldehydes to form aldol products with excellent diastereoselectivity. researchgate.net The inherent chirality of the cyclopentene (B43876) backbone directs the approach of the electrophile, leading to the preferential formation of one stereoisomer over others.
Table 1: Examples of Stereoselective Reactions Employing Enamine-type Intermediates
| Reaction Type | Electrophile | Resulting Structure | Stereochemical Control |
|---|---|---|---|
| Alkylation | Alkyl Halide | α-Alkylated Cyclopentanone (after hydrolysis) | High |
| Aldol Reaction | Aldehyde/Ketone | β-Hydroxy Carbonyl Compound (after hydrolysis) | Substrate-dependent |
| Michael Addition | α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl Compound (after hydrolysis) | Generally high |
Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and natural products. rsc.org this compound is a valuable precursor for the synthesis of various fused and polycyclic nitrogen-containing ring systems. The enamine's dual functionality—a nucleophilic carbon and a basic nitrogen—can be exploited in cyclization and annulation reactions.
For example, enamines can participate in cascade reactions to build complex heterocyclic frameworks. beilstein-journals.orgnih.gov The iminium ion, formed upon the initial reaction of the enamine with an electrophile, can undergo subsequent intramolecular cyclization, providing access to diverse N-heterocycles. beilstein-journals.orgnih.gov This strategy has been leveraged in the synthesis of various alkaloids. beilstein-journals.org Furthermore, cycloaddition reactions involving enamine intermediates offer a powerful method for constructing diverse nitrogen-containing heterocyclic compounds in a step-economical manner. rsc.org Propargylic amine derivatives, which share reactivity principles with enamines, have been used to construct pyridines through sequential amination–cyclization–aromatization cascades. mdpi.com
Role in Total Synthesis of Natural Products and Complex Molecules
The total synthesis of natural products provides a platform for validating proposed structures and developing new synthetic methodologies. This compound's structural features make it an attractive intermediate for the synthesis of natural products containing aminocyclopentane cores. nih.gov
Retrosynthetic analysis is a technique used to deconstruct a complex target molecule into simpler, commercially available starting materials. illinois.edu In this context, this compound represents a key "synthon," an idealized fragment that can be introduced through a known chemical reaction. illinois.edu
For a complex natural product containing a substituted cyclopentylamine (B150401) moiety, a retrosynthetic disconnection can reveal this compound as a logical and strategic starting point. youtube.com This approach simplifies the synthetic challenge by incorporating a significant portion of the target's carbon skeleton and the required nitrogen functionality with inherent stereocontrol. Its use as a key intermediate allows for a more convergent and efficient synthesis, where complex fragments are prepared separately before being combined. nih.gov
Spirocycles, compounds containing two rings connected by a single common atom, are three-dimensional structures of increasing interest in drug design. enamine.net The synthesis of these strained systems can be challenging, but cyclic enamines provide an effective entry point. rsc.org
This compound can be used to construct spirocyclic frameworks through cascade reactions. For example, a reaction with an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine and a palladium(0) catalyst, can lead to the enantioselective synthesis of spirocyclic compounds. acs.org Additionally, cyclic enamines have been specifically applied to the synthesis of highly strained spirocyclic 3N-cyclopropyl scaffolds. rsc.org The enamine reacts to form an intermediate that can undergo an intramolecular cyclization, establishing the spiro-junction with high stereoselectivity.
Table 2: Synthetic Strategies for Spirocycles from Cyclic Enamines
| Reaction Strategy | Reagents | Key Intermediate | Resulting Spiro-System |
|---|---|---|---|
| Cascade Michael/Aldol | α,β-Unsaturated Aldehyde, Organocatalyst | Iminium/Enamine | Spiroisoxazolone Derivatives acs.org |
| Cyclopropanation | Diazo compounds/Carbenoids | Cyclopropyliminium ion | Spiro[2.4]heptane derivatives |
Catalytic Applications Involving this compound Derived Species
While this compound is primarily used as a stoichiometric reactant or building block, its derivatives have potential applications in catalysis. Chiral amines are a cornerstone of asymmetric catalysis, functioning either as organocatalysts themselves or as ligands for transition metals.
Derivatives of this compound could be transformed into valuable chiral ligands for metal-catalyzed reactions. By modifying the amine or the cyclopentene ring, one could synthesize phosphine, oxazoline, or other common ligand classes. The rigid, chiral backbone of the cyclopentane (B165970) ring would create a well-defined chiral pocket around the metal center, potentially inducing high enantioselectivity in reactions such as hydrogenation, allylic alkylation, or cross-coupling.
Furthermore, the amine functionality itself is central to organocatalysis. Chiral primary and secondary amines are known to activate carbonyl compounds by forming transient enamines or iminium ions. While this compound is a tertiary amine, it could serve as a precursor to chiral secondary amines (e.g., cyclopent-3-en-1-amine) that could function as powerful organocatalysts for a variety of stereoselective transformations.
Based on a comprehensive search of available scientific literature, there is no specific documented research on the application of "this compound" in the advanced organic synthesis fields of enamine catalysis for asymmetric transformations, cooperative catalysis with transition metals, or as a designed ligand for metal-mediated processes.
The search for direct applications of this specific compound in the requested contexts did not yield any detailed research findings, data, or scholarly articles. Consequently, it is not possible to provide a thorough and scientifically accurate article that adheres to the specified outline and content requirements.
General concepts related to the requested topics are well-established:
Enamine Catalysis in Asymmetric Transformations: This field, awarded the Nobel Prize in Chemistry in 2021, commonly utilizes chiral secondary amines (such as proline and its derivatives) to activate carbonyl compounds, enabling a wide range of enantioselective C-C and C-X bond-forming reactions. The mechanism involves the formation of a chiral enamine intermediate that stereoselectively reacts with an electrophile.
Cooperative Catalysis with Transition Metals: This strategy merges the activation modes of organocatalysis (like enamine catalysis) and transition metal catalysis to achieve novel reactivity and selectivity that is not possible with either catalyst system alone. A key challenge in this area is ensuring the compatibility of the organocatalyst and the transition metal complex.
Ligand Design for Metal-Mediated Processes: The ligand sphere around a metal center is crucial in dictating the reactivity, selectivity, and stability of a transition metal catalyst. Ligands are strategically designed to tune the electronic and steric properties of the metal, thereby controlling the outcome of catalytic transformations. Nitrogen-containing molecules are frequently employed as ligands.
While these principles are fundamental to modern organic synthesis, there is no specific information available to detail the role of This compound within these frameworks. Therefore, the creation of an article with detailed research findings and data tables on this particular compound is not feasible.
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like N-methylcyclopent-3-enamine. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including connectivity and stereochemistry.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. Protons near the electronegative nitrogen atom and the double bond are deshielded and appear at a higher chemical shift (downfield).
The olefinic protons (=CH) on the cyclopentene (B43876) ring are expected to resonate in the range of δ 5.5-6.0 ppm. The allylic protons (CH-N and CH₂) are deshielded by both the double bond and the nitrogen atom, and their signals would likely appear between δ 2.5-3.5 ppm. The N-methyl protons (N-CH₃) typically show a singlet in the region of δ 2.2-2.6 ppm. The proton on the nitrogen atom (N-H) of a secondary amine usually appears as a broad singlet that can range from δ 0.5-5.0 ppm, and its exact position is sensitive to solvent, concentration, and temperature.
Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
|---|---|---|---|
| Olefinic (=CH) | 5.5 - 6.0 | Multiplet | 2H |
| Methine (CH-N) | 3.0 - 3.5 | Multiplet | 1H |
| Allylic (CH₂) | 2.5 - 3.0 | Multiplet | 4H |
| N-Methyl (N-CH₃) | 2.2 - 2.6 | Singlet | 3H |
| Amine (N-H) | 0.5 - 5.0 | Broad Singlet | 1H |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The olefinic carbons (=CH) are expected to have chemical shifts in the downfield region, typically around δ 120-140 ppm. The carbon atom attached to the nitrogen (CH-N) would likely resonate in the range of δ 50-60 ppm. The allylic carbon atoms (CH₂) are expected to appear around δ 30-40 ppm, and the N-methyl carbon (N-CH₃) would be found in the range of δ 30-40 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Olefinic (=CH) | 120 - 140 |
| Methine (CH-N) | 50 - 60 |
| Allylic (CH₂) | 30 - 40 |
| N-Methyl (N-CH₃) | 30 - 40 |
To unambiguously assign all proton and carbon signals and to determine the stereochemistry and conformation of this compound, advanced 2D NMR techniques are employed. ipb.pt
Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, revealing the connectivity of the proton framework. For instance, correlations would be expected between the olefinic protons and the adjacent allylic protons.
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is instrumental in determining the stereochemistry and preferred conformation of the molecule by identifying protons that are close in space, irrespective of their bonding connectivity. For the cyclopentene ring, NOESY can help to establish the relative orientation of the substituents.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. orgchemboulder.com For this compound, a secondary aliphatic amine, the IR spectrum would be expected to show a characteristic weak absorption band for the N-H stretch in the region of 3300-3500 cm⁻¹. orgchemboulder.com The C=C stretch of the cyclopentene ring would likely appear around 1640-1680 cm⁻¹. The C-N stretching vibration for an aliphatic amine is typically observed in the 1020-1250 cm⁻¹ range. orgchemboulder.com Aliphatic C-H stretching vibrations are expected just below 3000 cm⁻¹, while the =C-H stretch will be observed just above 3000 cm⁻¹. masterorganicchemistry.com
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Weak |
| =C-H Stretch | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 2960 | Medium to Strong |
| C=C Stretch | 1640 - 1680 | Medium to Weak |
| C-N Stretch | 1020 - 1250 | Medium to Weak |
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₆H₁₁N), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) of 97.16. nih.gov A key fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable iminium ion. The loss of an ethyl radical from the ring would result in a significant fragment. The fragmentation pattern can help to confirm the structure of the molecule. arkat-usa.org
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 97 | [C₆H₁₁N]⁺ | Molecular Ion |
| 82 | [C₅H₈N]⁺ | Loss of a methyl radical (CH₃) |
| 68 | [C₄H₆N]⁺ | Alpha-cleavage with loss of an ethyl radical (C₂H₅) |
| 44 | [C₂H₆N]⁺ | Alpha-cleavage with loss of a C₄H₅ radical |
X-ray Crystallography of Derivatives and Co-crystals
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. youtube.com To obtain a crystal structure of this compound, it would likely be necessary to form a derivative, such as a salt with a suitable acid (e.g., hydrochloride or tartrate), or a co-crystal with another molecule that promotes crystallization. The resulting crystal is then irradiated with X-rays, and the diffraction pattern is analyzed to determine the precise positions of all atoms in the crystal lattice. mdpi.com This analysis yields accurate bond lengths, bond angles, and torsional angles, providing a detailed picture of the molecular conformation and any intermolecular interactions, such as hydrogen bonding, in the solid state. researchgate.net
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and energy.
Density Functional Theory (DFT) Studies of Ground State Geometries
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for determining the electronic structure and, consequently, the geometry of molecules. A typical study of N-methylcyclopent-3-enamine would involve geometry optimization to find the lowest energy arrangement of its atoms in space (the ground state geometry).
This process is usually performed using a specific functional, such as B3LYP, and a basis set, like 6-31G(d) or larger, which describes the atomic orbitals. The calculation iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located. The output provides precise predictions of bond lengths, bond angles, and dihedral angles. While specific data for this compound is not available, calculations on related cyclopentene (B43876) derivatives have been performed to understand their structural parameters. researchgate.net
Illustrative Data: Predicted Geometrical Parameters for this compound This table is a hypothetical representation of results from a DFT/B3LYP/6-31G(d) calculation.
| Parameter | Atom(s) Involved | Predicted Value |
| Bond Lengths | ||
| C=C | ~1.34 Å | |
| C-N | ~1.46 Å | |
| N-CH₃ | ~1.47 Å | |
| C-H (alkenyl) | ~1.08 Å | |
| Bond Angles | ||
| C-N-C (methyl) | ~118° | |
| C-C=C | ~112° | |
| Dihedral Angle | ||
| C-C-N-C (methyl) | ~120° |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Computational methods are invaluable for predicting spectroscopic data, which aids in the structural elucidation of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) chemical shifts are particularly sensitive to the electronic environment of each nucleus.
The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.gov Studies on a variety of conformationally rigid cyclic amines have demonstrated that the GIAO method can predict ¹H chemical shifts with a root-mean-square (rms) error of approximately 0.2 ppm, although larger deviations can occur for labile NH protons. nih.gov More recent advancements utilize machine learning algorithms trained on vast databases of experimental spectra to predict chemical shifts with even higher accuracy and speed. nih.gov For this compound, such calculations would predict the ¹H and ¹³C chemical shifts for each unique atom, aiding in the assignment of experimental spectra.
Illustrative Data: Predicted ¹H NMR Chemical Shifts for this compound This table is a hypothetical representation of results from a GIAO-DFT calculation.
| Proton | Predicted Chemical Shift (ppm) |
| =C-H | 5.6 - 5.8 |
| N-CH | 3.5 - 3.7 |
| N-CH ₃ | 2.3 - 2.5 |
| C-CH ₂-C | 2.1 - 2.4 |
| N-H | 1.5 - 2.0 |
Conformational Analysis and Molecular Dynamics Simulations
The five-membered ring of this compound is not planar and can adopt several conformations. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative energies. Due to the unsaturated nature of the ring, it is expected to have fewer stable conformers than a saturated ring like cyclopentane (B165970). The primary conformers would likely be envelope and half-chair forms. youtube.com
Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time. nih.gov In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion. This provides insight into the dynamic behavior of the molecule, including the rates of interconversion between different conformers and the flexibility of the ring and the N-methyl group. Such simulations are powerful for understanding how the molecule behaves in solution and how its shape fluctuates, which can be crucial for its reactivity and interactions.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating how chemical reactions occur. For this compound, an enamine, typical reactions might include alkylation, acylation, or cycloadditions. DFT calculations can be used to map the entire potential energy surface of a proposed reaction.
This involves locating the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them. A transition state represents the highest energy point along the reaction coordinate. By calculating the energy difference between the reactants and the transition state, the activation energy (energy barrier) for the reaction can be determined, which is directly related to the reaction rate. Computational studies on the reactions of other enamines with electrophiles like nitroalkenes have successfully elucidated stepwise mechanisms, characterized intermediates, and explained the stereochemical outcomes of the reactions. acs.orgnih.govnih.gov For example, in a [2+2] cycloaddition reaction involving an enamine, calculations can determine whether the reaction proceeds through a concerted or a stepwise pathway by locating the relevant transition states and intermediates. acs.org
Virtual Screening and Chemical Space Exploration using Computational Methods
Virtual screening is a computational technique used extensively in drug discovery to search large libraries of chemical compounds for those that are most likely to bind to a biological target. nih.gov While this compound is a small molecule, it can be considered as a fragment or scaffold that could be part of a much larger virtual library.
Companies like Enamine have created vast "make-on-demand" libraries, such as the REAL database, which contains billions of computationally enumerated but synthetically accessible compounds. blogspot.commdpi.com Structure-based virtual screening methods use docking algorithms to predict how molecules from these libraries might fit into the binding site of a target protein. A molecule containing the this compound core could be identified as a potential "hit" in such a screen. Modern approaches combine hierarchical screening and machine learning to navigate these enormous chemical spaces efficiently, reducing the number of compounds that need to be docked and ultimately synthesized and tested. nih.gov
Derivatization and Analog Development of N Methylcyclopent 3 Enamine
Functionalization Strategies at the Amine Nitrogen
The secondary amine group in N-methylcyclopent-3-enamine is a key site for derivatization, allowing for the introduction of a wide array of functional groups through N-acylation and N-alkylation.
N-Acylation
N-acylation of secondary amines is a fundamental transformation that introduces an acyl group, forming an amide. This reaction is typically achieved by treating the amine with an acylating agent such as an acyl chloride or anhydride (B1165640) in the presence of a base to neutralize the hydrogen halide byproduct. For instance, the reaction of cyclic enamines with substituted acetyl chlorides can lead to the corresponding N-acylated products. hacettepe.edu.tr The general scheme for the N-acylation of this compound would involve its reaction with an acyl chloride (RCOCl) or anhydride ((RCO)₂O) to yield the corresponding N-acyl-N-methylcyclopent-3-enamine. The stability of the resulting amide can be influenced by the nature of the acylating agent. scispace.com
Enamines readily react with acid chlorides to form an acylated iminium intermediate, which can then be deprotonated to yield a stable, conjugated enamine. youtube.com This process can be used to synthesize 1,3-dicarbonyl compounds upon hydrolysis. youtube.com
Table 1: Exemplary N-Acylation Reactions of this compound
| Acylating Agent | Product |
| Acetyl Chloride | N-acetyl-N-methylcyclopent-3-enamine |
| Benzoyl Chloride | N-benzoyl-N-methylcyclopent-3-enamine |
| Acetic Anhydride | N-acetyl-N-methylcyclopent-3-enamine |
N-Alkylation
N-alkylation introduces an alkyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine. This can be achieved through various methods, including reaction with alkyl halides or reductive amination. A rapid method for N-alkylation involves the treatment of N-trifluoroacetyl derivatives with methyl iodide under basic conditions. rsc.org For cyclic amines, N-dealkylation followed by re-alkylation is a common strategy to introduce different alkyl groups. nih.gov The direct N-methylation of amines using methanol (B129727) has also been reported, offering a more atom-economical approach. nih.gov
Catalytic methods employing transition metals like iridium and ruthenium have been developed for the N-alkylation of amines with alcohols. nih.govacs.org These methods are often highly selective and proceed under relatively mild conditions. The choice of catalyst and reaction conditions can influence the efficiency of the N-alkylation process. acs.org
Table 2: Representative N-Alkylation Reactions of this compound
| Alkylating Agent | Catalyst/Conditions | Product |
| Ethyl Iodide | Base (e.g., K₂CO₃) | N-ethyl-N-methylcyclopent-3-enamine |
| Benzyl Bromide | Base (e.g., Et₃N) | N-benzyl-N-methylcyclopent-3-enamine |
| Butanol | Ru or Ir catalyst | N-butyl-N-methylcyclopent-3-enamine |
Functionalization Strategies at the Cyclopentene (B43876) Ring and Alkene
The double bond in the cyclopentene ring provides a reactive site for various transformations, including epoxidation, dihydroxylation, and cycloaddition reactions, enabling the introduction of diverse functionalities.
Epoxidation
Epoxidation of the alkene in this compound would yield the corresponding epoxide. This reaction is commonly carried out using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA). The epoxidation of cyclopentene itself can be achieved using environmentally friendly systems like hydrogen peroxide with a manganese catalyst. osti.govdoaj.orgresearchgate.net The mechanism of epoxidation with peroxyacetic acid is a concerted, single-step process. chegg.com For substituted cyclopentenes, the stereochemistry of the epoxidation can be influenced by neighboring functional groups. mdpi.com
Dihydroxylation
Dihydroxylation converts the alkene into a vicinal diol. This transformation can be achieved using reagents like osmium tetroxide (OsO₄), often in catalytic amounts with a co-oxidant such as N-methylmorpholine N-oxide (NMO) (Upjohn dihydroxylation). wikipedia.org Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of chiral diols. nih.gov Depending on the reagents and conditions, both syn- and anti-dihydroxylation can be achieved. organic-chemistry.org The dihydroxylation of acyclic allylic amines is a well-established method for synthesizing amino diols. researchgate.net
Cycloaddition Reactions
The double bond of the cyclopentene ring can act as a dienophile in Diels-Alder reactions, a powerful tool for forming six-membered rings. wikipedia.orgsigmaaldrich.com Cyclopentadiene is a highly reactive diene in such reactions. nih.gov The cyclopentene moiety in this compound could potentially react with various dienes to construct more complex polycyclic structures. The stereoselectivity of the Diels-Alder reaction is a key feature, often leading to the formation of specific isomers. scielo.brresearchgate.net
Table 3: Potential Functionalization Reactions of the Cyclopentene Ring
| Reaction | Reagents | Functional Group Introduced |
| Epoxidation | m-CPBA | Epoxide |
| Syn-Dihydroxylation | OsO₄, NMO | Vicinal diol (syn) |
| Diels-Alder | 1,3-Butadiene | Fused cyclohexene (B86901) ring |
Synthesis and Investigation of Structurally Related Cyclic Amine and Enamine Analogs
The synthesis of analogs of this compound can involve modifications to the carbocyclic ring or the amine substituent, as well as the creation of acyclic or aromatic variants.
Saturated and Aromatic Analogs
Hydrogenation of the double bond in this compound would yield the saturated analog, N-methylcyclopentanamine. This reaction is typically performed using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C). The synthesis of saturated N-heterocycles is an active area of research, with various methods available for their construction and functionalization. ethz.ch
Conversely, aromatization to a cyclopentadienyl-like anion is unlikely under normal conditions. However, the synthesis of analogs where the cyclopentene ring is replaced by an aromatic ring, such as N-methyl-2-phenylglycinol, can be envisioned through independent synthetic routes.
Ring-Modified and Acyclic Analogs
Analogs with different ring sizes, such as N-methylcyclobut-2-enamine or N-methylcyclohex-3-enamine, could be synthesized from the corresponding cyclic ketones through reductive amination. The synthesis of substituted cyclopentenone derivatives from three-component reactions of arylglyoxals, dicarbonyl compounds, and amines has been reported. scribd.com The development of cyclopentane-based analogs of natural products is an area of interest in medicinal chemistry. nih.gov
Acyclic analogs, which lack the cyclic constraint, can be prepared through standard methods of amine synthesis. For example, enamines can be synthesized from the condensation of secondary amines with aldehydes or ketones. organic-chemistry.orgclockss.orgyoutube.commasterorganicchemistry.com
Future Research Directions and Emerging Paradigms in N Methylcyclopent 3 Enamine Chemistry
Development of Novel and Sustainable Synthetic Routes
The principles of green chemistry are increasingly guiding the development of new synthetic methods, and the synthesis of cyclic enamines is no exception. researchgate.net Future research will likely focus on moving away from traditional methods that often require harsh conditions and stoichiometric, toxic reagents.
Key areas of development are expected to include:
Catalytic Approaches: There is a strong impetus to develop recyclable heterogeneous catalysts, such as zeolites, which have shown promise in the synthesis of cyclic enamines by offering both Brønsted and Lewis acidity. researchgate.net Research into novel metal-free and organocatalytic systems is also expected to grow, aiming for mild reaction conditions and high atom economy. researchgate.net
Biocatalysis: The use of enzymes, such as amine dehydrogenases, in reductive amination processes presents a highly sustainable route. rsc.org These enzymatic methods can offer high selectivity and operate under environmentally benign conditions, often in aqueous media. nih.gov Exploring engineered enzymes for the specific synthesis of N-methylcyclopent-3-enamine from renewable precursors could be a significant future direction.
Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer enhanced control over reaction parameters, leading to higher yields, shorter reaction times, and improved safety profiles. researchgate.net Microwave-assisted synthesis, for instance, has been shown to accelerate the formation of cyclic amines. researchgate.net The application of these techniques to the synthesis of this compound could lead to more efficient and scalable production.
Renewable Feedstocks: A major goal in sustainable chemistry is the use of biomass-derived starting materials. rsc.org Future research could explore pathways to this compound from renewable resources, potentially through the catalytic amination of bio-derived alcohols or ketones. rsc.org
A comparative table of potential sustainable synthetic strategies is presented below.
| Synthesis Strategy | Potential Advantages | Research Focus |
| Heterogeneous Catalysis | Catalyst recyclability, ease of separation, reduced waste. researchgate.net | Development of novel zeolites, metal-organic frameworks (MOFs), and solid acid catalysts. |
| Biocatalysis | High enantioselectivity, mild reaction conditions, use of aqueous media. rsc.org | Enzyme screening and engineering for specific substrate acceptance and improved catalytic efficiency. |
| Flow Chemistry | Precise control of reaction conditions, improved safety, scalability. | Optimization of reactor design and reaction parameters for continuous production. |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, potential for improved yields. researchgate.net | Investigation of solvent effects and catalyst compatibility under microwave irradiation. |
Exploration of Unprecedented Chemical Transformations and Reactivity Patterns
While the classical reactivity of enamines in reactions like aldol (B89426), Mannich, and Michael additions is well-established, the unique structural features of this compound may allow for novel transformations. acs.org
Future research is likely to investigate:
Umpolung Reactivity: The development of catalytic systems that can induce umpolung (polarity reversal) in imines derived from this compound could open up new avenues for carbon-carbon bond formation. nih.gov This would allow the enamine to act as a nucleophile at positions not typically reactive in that manner.
Pericyclic Reactions: The dienamine character of this compound makes it a candidate for various pericyclic reactions, such as Diels-Alder and electrocyclizations. Exploring these reactions with different reaction partners could lead to the rapid construction of complex polycyclic scaffolds.
C-H Activation: Direct functionalization of the C-H bonds within the this compound framework using transition metal catalysis is a promising area. This would provide a more atom-economical approach to substituted derivatives compared to traditional functional group manipulations.
Advancements in Asymmetric Catalysis with Cyclic Enamines
Asymmetric organocatalysis has become a powerful tool in organic synthesis, with cyclic secondary amines like proline being pivotal catalysts. youtube.com this compound, as a chiral cyclic amine, and its derivatives have the potential to be utilized as ligands or catalysts in asymmetric transformations.
Future directions in this area include:
Bifunctional Catalysis: Designing catalysts derived from this compound that incorporate a hydrogen-bond donor site could lead to highly organized transition states and excellent stereocontrol in reactions like aldol and Mannich additions. mdpi.com
Dual Catalysis Systems: Combining enamine catalysis with other catalytic modes, such as metal catalysis or photocatalysis, could enable previously inaccessible transformations. For example, a dual system could allow for the enantioselective α-alkylation of carbonyl compounds. acs.org
Synthesis of Chiral Amines: The reduction of imines derived from cyclic ketones is a key method for producing chiral cyclic amines. nih.gov Developing highly enantioselective catalysts for the reduction of the corresponding iminium ion of this compound would provide access to valuable chiral building blocks.
The table below outlines potential asymmetric catalytic applications.
| Catalytic Application | Mechanistic Principle | Potential Products |
| Asymmetric Aldol Reactions | Formation of a chiral enamine intermediate that reacts with an aldehyde through a highly organized transition state. mdpi.com | Chiral β-hydroxy carbonyl compounds. |
| Asymmetric Michael Additions | Enantioselective addition of the chiral enamine to Michael acceptors like nitro-olefins. acs.org | Chiral γ-nitro ketones. |
| Asymmetric α-Alkylation | Reaction of the chiral enamine with electrophilic alkylating agents. acs.org | Chiral α-substituted carbonyl compounds. |
Integration of Artificial Intelligence and Machine Learning in Chemical Design and Discovery
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by accelerating the discovery and optimization of molecules and reactions. mdpi.comnih.gov
In the context of this compound chemistry, AI and ML can be leveraged for:
Predictive Modeling: Machine learning models can be trained on existing datasets of amine reactions to predict the outcomes of new transformations involving this compound. mdpi.comacs.org This can help in identifying promising reaction conditions and avoiding unproductive experiments. For instance, models can predict the susceptibility of different amines to oxidative degradation or their performance in specific catalytic cycles. nih.govacs.org
De Novo Design: Generative AI models can design novel derivatives of this compound with desired properties. nih.gov By training on large chemical databases, these models can propose new structures that are synthetically accessible and optimized for a specific biological target or material application. enamine.net
Reaction Optimization: AI algorithms can be coupled with automated synthesis platforms to rapidly screen a wide range of reaction parameters (e.g., catalyst, solvent, temperature) and identify the optimal conditions for a given transformation. This approach can significantly reduce the time and resources required for process development.
Elucidation of Reaction Mechanisms: Machine learning can assist in analyzing complex reaction data to identify key descriptors and patterns that govern reactivity and selectivity. This can provide insights into reaction mechanisms that are not immediately apparent from human inspection.
The collaboration between data science and synthetic chemistry is expected to create a feedback loop where computational predictions guide experimental work, and the resulting data is used to refine and improve the predictive models. mit.edu
Q & A
Q. Why might catalytic hydrogenation of this compound yield unexpected byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
